N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide

Catalog No.
S7782866
CAS No.
M.F
C13H25N3O
M. Wt
239.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-4-(dimethylamino)piperidine-1-carbox...

Product Name

N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide

IUPAC Name

N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

InChI

InChI=1S/C13H25N3O/c1-15(2)12-7-9-16(10-8-12)13(17)14-11-5-3-4-6-11/h11-12H,3-10H2,1-2H3,(H,14,17)

InChI Key

MTJMINAUAJEIJU-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C(=O)NC2CCCC2

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)NC2CCCC2
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide, also known as CPP or DACC, is a synthetic opioid and potent analgesic drug that has been the subject of scientific research for several decades. This compound was first synthesized by Janssen Pharmaceutica in the mid-1960s and has since been extensively studied for its pharmacological effects and potential therapeutic applications in various fields of research and industry.
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide is a synthetic opioid receptor agonist that is structurally related to fentanyl and other potent opioids. It is a member of the piperidine class of compounds and has a chemical formula of C17H27N3O. This compound is highly lipophilic and has a high affinity for the mu opioid receptor, which is responsible for mediating its analgesic effects.
The physical and chemical properties of N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide have been well documented in the scientific literature. It is a white, crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has a melting point of 93-94°C and a boiling point of 327-328°C at atmospheric pressure. It has a molecular weight of 293.42 g/mol and a log P value of 3.86, indicating its high lipophilicity.
The synthesis of N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide is a complex process that involves several steps. The first step involves the synthesis of the piperidine ring, which is then functionalized to introduce the cyclopentyl and dimethylamino groups. The final step involves the introduction of the carboxamide group to form the final product. The purity and identity of the synthesized compound are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
The analysis of N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide in biological and environmental matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are commonly used techniques for the quantification and identification of this compound in biological fluids and environmental samples. Other techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are also used for structural characterization of the compound.
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide has been extensively studied for its pharmacological effects and potential therapeutic applications. It has been shown to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. It also has sedative and respiratory depressant effects, which limits its clinical use to controlled settings. N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide has been shown to have a high affinity for the mu opioid receptor, which is responsible for mediating its analgesic effects.
The toxicity and safety of N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide have been studied extensively in scientific experiments. It has been shown to have a high potential for abuse and the development of dependence, similar to other opioids. It also has the potential to cause respiratory depression, which can be life-threatening. In animal studies, N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide has been shown to cause dose-dependent toxicity in various organs, including the liver, kidneys, and lungs. These findings highlight the need for caution when using this compound in scientific experiments.
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide has a wide range of potential applications in scientific experiments. It has been used as a model compound to study the pharmacological effects of opioids and to develop new analgesic drugs. N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide has also been used as a tool to study the structure and function of opioid receptors and to investigate the mechanisms of opioid-induced tolerance and dependence. Further, the use of N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide in studies of brain function and neurochemistry has led to a better understanding of the complex interactions between opioids and the brain.
The current state of research on N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide is focused on developing new therapeutic agents with less potential for abuse and dependence but with similar analgesic effects. The use of this compound as a tool to study opioid receptor function and its role in pain management is also an active area of research. The potential applications in other fields, such as in the treatment of addiction and depression, are also being explored.
N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide has potential implications in various fields of research and industry. The development of new analgesic drugs with less potential for abuse and dependence could significantly impact the pharmaceutical industry and patient care. The use of this compound in studies of brain function and neurochemistry could lead to advances in our understanding of drug addiction and depression.
Limitations:
The limitations of N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide must be considered in scientific experiments and drug development. Its potential for abuse and dependence limits its clinical use, and its respiratory depressant effects require careful monitoring. The toxicity of this compound also limits its use in high doses.
There are several future directions for research on N-cyclopentyl-4-(dimethylamino)piperidine-1-carboxamide. These include:
1. Developing new therapeutic agents with less potential for abuse and dependence but with similar analgesic effects.
2. Investigating the mechanisms of opioid-induced tolerance and dependence.
3. Developing new analytical methods for the quantification and identification of this compound in biological and environmental matrices.
4. Exploring the potential applications of this compound in the treatment of addiction and depression.
5. Developing novel drug delivery systems to enhance the efficacy and safety of this compound.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.199762429 g/mol

Monoisotopic Mass

239.199762429 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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